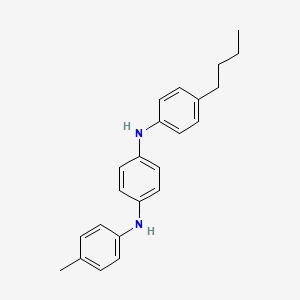
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two aromatic rings substituted with butyl and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine typically involves the reaction of 4-butylaniline with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficient and consistent production of the compound. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Butylphenyl)-N~4~-(4-methoxyphenyl)benzene-1,4-diamine
- N~1~-(4-Butylphenyl)-N~4~-(4-chlorophenyl)benzene-1,4-diamine
- N~1~-(4-Butylphenyl)-N~4~-(4-fluorophenyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Butylphenyl)-N~4~-(4-methylphenyl)benzene-1,4-diamine is unique due to the specific substitution pattern on its aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
677776-19-1 |
|---|---|
Molecular Formula |
C23H26N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-N-(4-butylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C23H26N2/c1-3-4-5-19-8-12-21(13-9-19)25-23-16-14-22(15-17-23)24-20-10-6-18(2)7-11-20/h6-17,24-25H,3-5H2,1-2H3 |
InChI Key |
NQDYZACCROFUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
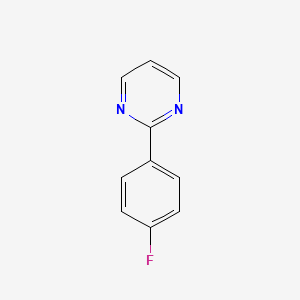
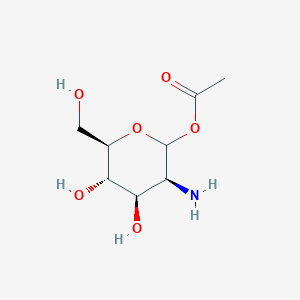
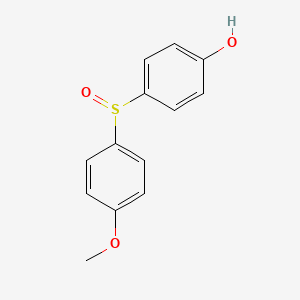

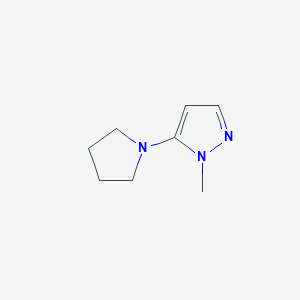

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

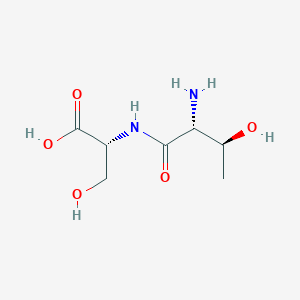

![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)
